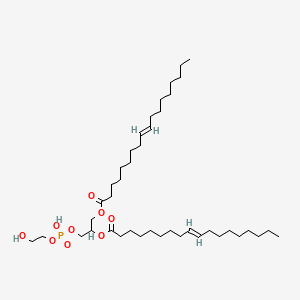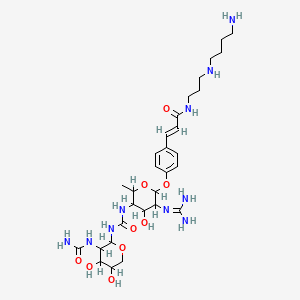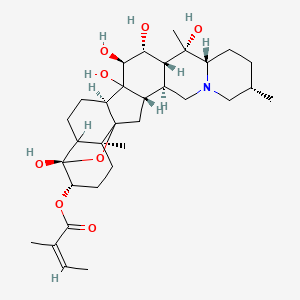
2-Amino-3-(2-amino-4-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-(2-amino-4-hydroxyphenyl)propanoic acid is a tyrosine derivative.
Scientific Research Applications
Asymmetric Synthesis
A study by Monclus, Masson, and Luxen (1995) discusses the asymmetric synthesis of derivatives of 2-Amino-3-(2-amino-4-hydroxyphenyl)propanoic acid, highlighting its potential in producing fluorinated analogs of l-tyrosine, an important amino acid (Monclus, Masson, & Luxen, 1995).
Polymer Modification
Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This modification enhanced the polymers' thermal stability and biological activity, suggesting its use in medical applications (Aly & El-Mohdy, 2015).
Computational Peptidology
Flores-Holguín, Frau, and Glossman-Mitnik (2019) used conceptual density functional theory in computational peptidology to study antifungal tripeptides, including those containing 2-amino-3-(4-hydroxyphenyl)propanoic acid. Their research predicts the bioactivity scores of these peptides, aiding in drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Antioxidant and Anti-inflammatory Applications
Subudhi and Sahoo (2011) synthesized novel compounds, including derivatives of 2-amino-3-(4-hydroxyphenyl) propanoic acid, showing significant antioxidant and anti-inflammatory activities. These findings suggest potential therapeutic applications (Subudhi & Sahoo, 2011).
Chromatographic Analysis
Han et al. (2008) examined the adsorption equilibria of amino acids, including 2-amino-3-(4-hydroxyphenyl)-propanoic acid, in chromatographic processes. Their work provides insight into the separation processes of such amino acids, important in various analytical applications (Han et al., 2008).
Chemical Stability Studies
Chen et al. (2016) focused on the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative aimed at enhancing the chemical stability and liposolubility of its parent compound. This research contributes to the development of more stable and effective chemical compounds (Chen et al., 2016).
Biolabel Synthesis
Briggs et al. (2002) synthesized a novel fluorescent biolabel derived from 3-(4-hydroxyphenyl)propanoic acid. This work demonstrates the potential of such derivatives in developing new biolabels for various biological and medical applications (Briggs et al., 2002).
properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.2 g/mol |
IUPAC Name |
2-amino-3-(2-amino-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,10-11H2,(H,13,14) |
InChI Key |
PQUSMXUQSMSWNN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)N)CC(C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1O)N)CC(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-methoxy-phenyl)-2-[4-[(E)-cinnamyl]piperazino]propionamide;oxalic acid](/img/structure/B1237060.png)

![4-Carbamoyl-1-[(S)-4-amino-4-carboxybutyl]pyridazin-1-ium](/img/structure/B1237063.png)


![[1R-(2-Endo-3-exo)]-3-(benzolyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1237067.png)






![(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1237077.png)
